molecular formula C14H24O B14301317 2,6,10-Trimethylundec-1-EN-3-YN-6-OL CAS No. 112128-03-7

2,6,10-Trimethylundec-1-EN-3-YN-6-OL

Cat. No.: B14301317
CAS No.: 112128-03-7
M. Wt: 208.34 g/mol
InChI Key: HABYUMVYJKEEAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-Trimethylundec-1-EN-3-YN-6-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor, followed by a series of reactions to introduce the methyl groups and the hydroxyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or nickel, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,6,10-Trimethylundec-1-EN-3-YN-6-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the alkyne group can produce an alkane .

Scientific Research Applications

2,6,10-Trimethylundec-1-EN-3-YN-6-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,6,10-Trimethylundec-1-EN-3-YN-6-OL exerts its effects involves interactions with various molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The alkyne and alkene groups can participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar Compounds

    2,6,10-Trimethylundec-1-EN-3-OL: Similar structure but lacks the alkyne group.

    2,6,10-Trimethylundec-1-YN-6-OL: Similar structure but lacks the alkene group.

    2,6,10-Trimethylundec-1-EN-3-YN: Similar structure but lacks the hydroxyl group.

Uniqueness

2,6,10-Trimethylundec-1-EN-3-YN-6-OL is unique due to the presence of both alkene and alkyne groups, along with a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

112128-03-7

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,6,10-trimethylundec-1-en-3-yn-6-ol

InChI

InChI=1S/C14H24O/c1-12(2)8-6-10-14(5,15)11-7-9-13(3)4/h13,15H,1,7,9-11H2,2-5H3

InChI Key

HABYUMVYJKEEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(CC#CC(=C)C)O

Origin of Product

United States

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